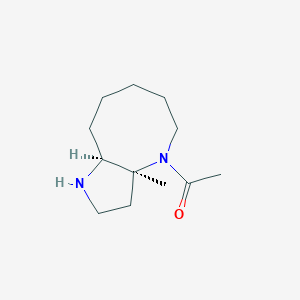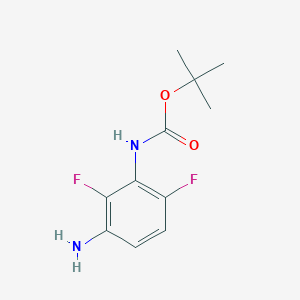
tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
説明
Tert-Butyl (3-amino-2,6-difluorophenyl)carbamate (TBADFPC) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, odorless, and water-soluble compound that can be synthesized through a variety of methods, including the reaction of tert-butyl alcohol and 2,6-difluorophenylcarbamoyl chloride. TBADFPC is used in a variety of scientific research applications due to its unique properties and its ability to act as a catalyst in various chemical reactions. Additionally, TBADFPC has been used in a variety of biochemical and physiological experiments due to its ability to interact with proteins and other biological molecules. In
科学的研究の応用
Subheading Study of Pulmonary Toxicity Related to tert-Butyl Compounds
In a study examining mice, tert-butyl compounds, specifically tert-butyl hydroxytoluene (BHT) and related alkylphenols, were found to produce pulmonary toxicity marked by the proliferation of alveolar cells and an increase in lung weight. The research identified structural features essential for toxic activity, suggesting that the structural configuration of tert-butyl compounds plays a critical role in inducing lung damage. This study provides valuable insights into the pulmonary toxicity of tert-butyl compounds and their derivatives (Mizutani et al., 1982).
Antioxidants and Environmental Impact
Subheading Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
A comprehensive review highlighted the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl compounds like BHT. These compounds have been detected in various environmental matrices, leading to concerns about their potential impact on human health and the environment. The study underscores the importance of understanding the environmental behavior and toxicity of SPAs, including tert-butyl derivatives, to mitigate their negative effects (Liu & Mabury, 2020).
Metabolic Pathways and Toxicity
Subheading Metabolism and Potential Toxicity of tert-Butylhydroquinone
Research into the metabolism of tert-butylhydroquinone (TBHQ), an antioxidant similar to BHT, reveals the formation of sulfur-containing metabolites that may contribute to the toxicity of TBHQ to the kidney and bladder. This study elucidates the metabolic pathways of TBHQ and underscores the significance of understanding the metabolic transformation of tert-butyl compounds and their potential implications for organ toxicity (Peters et al., 1996).
Environmental Accumulation and Toxicity
Subheading Accumulation and Toxicity of tert-Butyl Compounds in the Environment
A study on the tissue distribution, excretion, and metabolism of 2,6-di-tert-butyl-hydroxytoluene (BHT) in mice provided insights into the bioaccumulation and potential toxicity of this tert-butyl compound. The research highlights the accumulation of BHT and its metabolites in metabolism-related organs and their potential hepatotoxicity, emphasizing the need for careful assessment of the environmental fate and risk of tert-butyl compounds (Ruirui Zhang, Juying Li, & Xinyi Cui, 2020).
特性
IUPAC Name |
tert-butyl N-(3-amino-2,6-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGOJIYYBUJTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743391 | |
| Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
CAS RN |
535170-20-8 | |
| Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

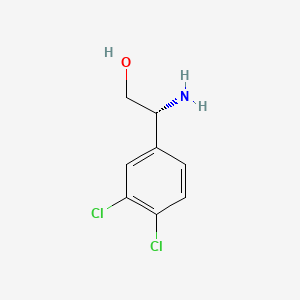
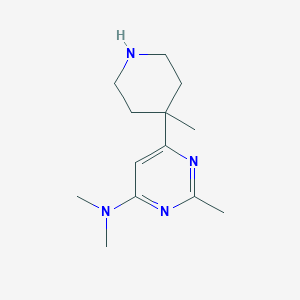
![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
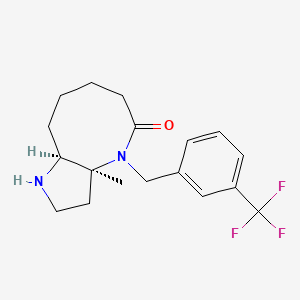
![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)
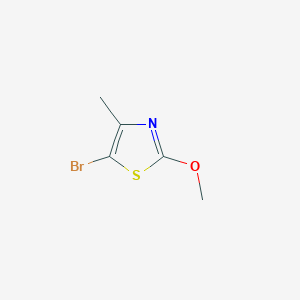
![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
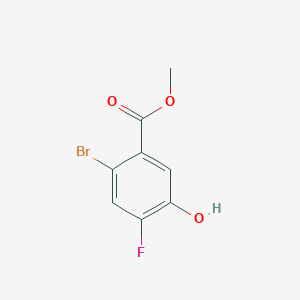
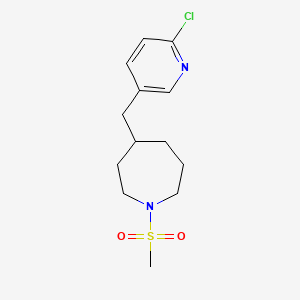

![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)
